(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
The compound “(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple chiral centers, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of the sulfanyl group, and the addition of the pyrrolidinyl moiety. Each step requires specific reagents and conditions, such as:
Formation of the bicyclic core: This may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the sulfanyl group: This step might require thiol reagents and oxidizing agents.
Addition of the pyrrolidinyl moiety: This could involve nucleophilic substitution reactions with pyrrolidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor agonist/antagonist.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: These compounds share a similar bicyclic structure and are known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar core structure.
Carbapenems: These compounds also feature a bicyclic core and are used as broad-spectrum antibiotics.
Uniqueness
The uniqueness of the compound lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
Molecular Formula |
C17H25N3O5S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8+,9-,10-,11-,12-/m0/s1 |
InChI Key |
DMJNNHOOLUXYBV-XFVKVHEMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |
Origin of Product |
United States |
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